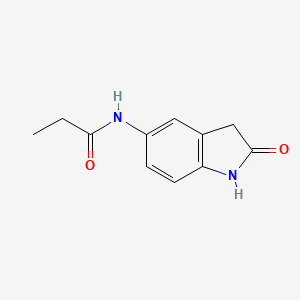![molecular formula C16H18 B11940247 (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene CAS No. 87923-83-9](/img/structure/B11940247.png)
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[420]octa-3,7-diene is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and two methyl groups attached to a bicyclo[420]octa-3,7-diene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-phenyl-1,3-butadiene and 2,3-dimethyl-1,3-butadiene.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the [4+2] cycloaddition of 1-phenyl-1,3-butadiene with 2,3-dimethyl-1,3-butadiene under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analog.
Substitution: Electrophilic aromatic substitution reactions can introduce functional groups onto the phenyl ring using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the fully saturated bicyclic compound.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique spatial interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Phenylbicyclo[4.2.0]octa-3,7-diene: Lacks the methyl groups, resulting in different reactivity and applications.
7,8-Dimethylbicyclo[4.2.0]octa-3,7-diene:
Uniqueness
(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[420]octa-3,7-diene is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups
Properties
CAS No. |
87923-83-9 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1S,6S)-7,8-dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene |
InChI |
InChI=1S/C16H18/c1-12-13(2)16(11-7-6-10-15(12)16)14-8-4-3-5-9-14/h3-9,15H,10-11H2,1-2H3/t15-,16+/m0/s1 |
InChI Key |
UFFUMVPZGAYMOF-JKSUJKDBSA-N |
Isomeric SMILES |
CC1=C([C@@]2([C@H]1CC=CC2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C2(C1CC=CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


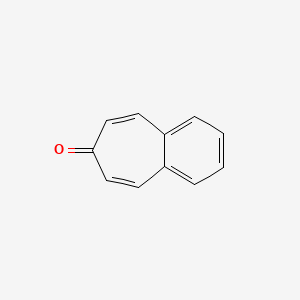
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

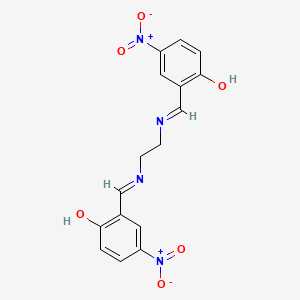

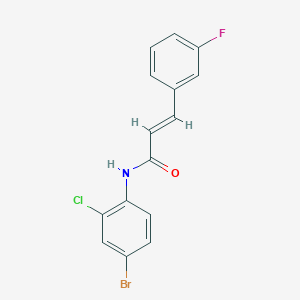
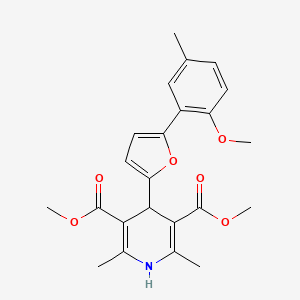

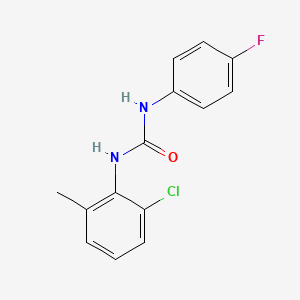


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)

